molecular formula C11H16INO3 B2743403 Tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate CAS No. 205877-96-9

Tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate

Cat. No.: B2743403
CAS No.: 205877-96-9
M. Wt: 337.157
InChI Key: CPCNGHYSAZBCFA-UHFFFAOYSA-N
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Description

Tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate is a high-purity chemical compound with a molecular weight of 337.1541 g/mol. It is known for its unique blend of reactivity and stability, making it a valuable asset in advanced chemical research and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate typically involves the iodination of a cyclohexenone derivative followed by the introduction of a tert-butyl carbamate group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The final step involves the reaction of the iodinated intermediate with tert-butyl carbamate under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized cyclohexenone derivative, while reduction may produce a reduced cyclohexenone derivative. Substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

Tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability properties. This makes it particularly valuable in applications requiring precise chemical transformations and stability under various conditions .

Properties

IUPAC Name

tert-butyl N-(3-iodo-4-oxocyclohex-2-en-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16INO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h6-7H,4-5H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCNGHYSAZBCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)C(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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